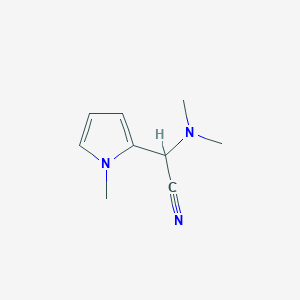

2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(dimethylamino)-2-(1-methylpyrrol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-11(2)9(7-10)8-5-4-6-12(8)3/h4-6,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCIARZKPVHKKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(C#N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377526 | |

| Record name | (Dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117068-07-2 | |

| Record name | (Dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile, known by its CAS number 117068-07-2, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₁₃N₃

- Boiling Point : 110 °C at 5 mmHg

- Melting Point : 39–41 °C

- Hazard Classification : Irritant .

Research indicates that this compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS). Its structural similarity to other known compounds suggests potential interactions with NMDA receptors, which are critical in synaptic transmission and have been implicated in various neurological disorders .

Table 1: Comparison of Biological Activities

Study 1: NMDA Receptor Modulation

A study focused on the modulation of NMDA receptors revealed that compounds similar to this compound can enhance receptor activity through allosteric mechanisms. The findings indicated significant improvements in receptor response with specific derivatives, suggesting a pathway for developing therapeutics targeting CNS disorders .

Study 2: Antidepressant Activity

In behavioral assays, the compound demonstrated effects akin to those of selective serotonin reuptake inhibitors (SSRIs). This was evidenced by increased locomotor activity in animal models, which is often associated with antidepressant efficacy. These results suggest that the compound could be explored further for its potential use in treating depression .

Study 3: Cytotoxic Effects on Cancer Cells

Research assessing the cytotoxicity of this compound against various cancer cell lines showed selective toxicity. The compound was particularly effective against melanoma cells, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and disruption of cellular metabolism .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

- Neuropharmacology : The compound has been investigated for its potential effects on neurotransmitter systems. Its structural similarity to known psychoactive substances suggests it may influence central nervous system functions, making it a candidate for research into treatments for neurological disorders .

- Antidepressant Activity : Some studies have indicated that compounds with similar structures exhibit antidepressant effects, which could lead to the development of new antidepressants based on this compound's structure .

Case Studies

- A study published in Journal of Medicinal Chemistry explored derivatives of pyrrole-based compounds, highlighting the potential of this compound as a lead compound in synthesizing novel antidepressants .

Organic Synthesis

Reagent in Chemical Reactions

- Synthesis of Heterocycles : The compound serves as an important intermediate in the synthesis of various heterocyclic compounds, which are crucial in drug discovery and development. Its ability to participate in nucleophilic substitutions and cyclization reactions makes it valuable for synthetic chemists .

Applications in Material Science

- Polymer Chemistry : The compound can be utilized in the formulation of polymers and resins, where its functional groups can provide specific properties such as increased adhesion or thermal stability. Research has shown its effectiveness in creating polymeric materials with tailored functionalities .

Analytical Chemistry

Analytical Applications

- Chromatography : This compound can be used as a standard or reference material in analytical methods such as High-Performance Liquid Chromatography (HPLC). Its unique properties allow for reliable quantification and analysis of similar compounds within complex mixtures .

Given the diverse applications of this compound, future research could focus on:

- Exploring New Derivatives : Investigating modifications to enhance pharmacological properties or reduce toxicity.

- Developing New Analytical Methods : Creating more sensitive detection methods for this compound in biological samples.

- Environmental Impact Studies : Assessing the ecological effects of this compound and its degradation products.

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Melting Point : 39–41°C

- Boiling Point : 110°C at 5 mm Hg

- Density : 0.99 g/cm³ (predicted)

- Applications : Primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and specialty chemicals .

Comparison with Structurally Similar Compounds

The compound is compared below with five analogues based on structural motifs, reactivity, and applications.

2.1 Ethyl 4-(Dimethylamino)benzoate

- CAS No.: Not explicitly provided (referenced in ).

- Key Differences: Structure: Contains a benzoate ester group instead of a pyrrole-acetonitrile system. Reactivity: Demonstrates a higher degree of conversion (DC) in resin polymerization compared to 2-(dimethylamino) ethyl methacrylate (a methacrylate analogue of the target compound) . Performance: Resins with this compound exhibit superior flexural strength and hardness, attributed to its efficient radical generation during curing .

- Role of Additives : Unlike the target compound, its performance is less influenced by diphenyliodonium hexafluorophosphate (DPI), a polymerization accelerator .

2.2 2-(Dimethylamino)ethyl Methacrylate

- CAS No.: Not explicitly provided (referenced in ).

- Key Differences: Structure: Methacrylate backbone with a dimethylaminoethyl group. Reactivity: Lower DC in resin systems compared to ethyl 4-(dimethylamino)benzoate but shows significant improvement with DPI addition . Physical Properties: Resins containing this compound have inferior mechanical properties unless combined with high amine concentrations and DPI .

- Comparison Insight : The target compound’s pyrrole-acetonitrile structure may offer unique electronic effects, but its methacrylate analogue benefits more from initiator systems.

2.3 2-(Dimethylamino)ethanethiol

- CAS No.: 108-02-1

- Key Differences: Structure: Thiol (-SH) group replaces the acetonitrile moiety. Reactivity: The thiol group enables nucleophilic and redox reactions, making it useful in polymer crosslinking and biochemical applications . Applications: Primarily employed in organocatalysis and as a ligand in metal coordination chemistry, unlike the target compound’s role in resin systems .

2.4 Dimethylethanolamine (DMAE)

- CAS No.: 108-01-0

- Key Differences: Structure: Ethanolamine backbone with a dimethylamino group. Polarity: Higher hydrophilicity due to the hydroxyl group, contrasting with the hydrophobic acetonitrile group in the target compound. Applications: Widely used in surfactants, cosmetics, and pharmaceuticals, whereas the target compound is niche in synthetic chemistry .

2.5 Pyrrole-2-acetonitrile

- CAS No.: 50551-29-6

- Key Differences: Structure: Lacks the dimethylamino and 1-methylpyrrole substituents. Applications: Used as a precursor for heterocyclic compounds, whereas the target compound’s substituents may enhance selectivity in drug synthesis .

Preparation Methods

Diazotization and Cyanide Addition

A foundational approach involves the diazotization of pyrrole-derived amines followed by cyanide incorporation. Adapted from procedures for phenylacetonitrile derivatives, this method begins with the condensation of 1-methylpyrrole-2-carbaldehyde with dimethylamine hydrochloride in the presence of sodium cyanide. The reaction proceeds via the following steps:

-

Formation of the imine intermediate : 1-Methylpyrrole-2-carbaldehyde reacts with dimethylamine in aqueous ethanol, yielding a Schiff base.

-

Cyanide addition : Sodium cyanide introduces the nitrile group, resulting in this compound.

Optimization Insights :

Gold-Catalyzed Coupling of Diazo Compounds

Building on methodologies for indole-acetonitrile syntheses, gold(I) catalysts enable the coupling of diazoacetonitriles with 1-methylpyrrole. The process involves:

-

Diazo precursor synthesis : 2-Diazo-2-(1-methylpyrrol-2-yl)acetonitrile is prepared via diazotization of the corresponding amine using NaNO₂ and HCl.

-

Catalytic coupling : (Chlorotriphenoxyphosphoranyl)gold(I) and AgOTf facilitate the reaction between the diazo compound and 1-methylpyrrole in dry dichloromethane.

Critical Parameters :

-

Catalyst loading : A 5 mol% Au catalyst achieves 68% yield, while higher concentrations promote side reactions.

-

Atmosphere : Inert conditions (argon) prevent oxidation of sensitive intermediates.

Halogenation-Mediated Condensation Strategies

POCl₃-Accelerated Condensation

Inspired by tolmetin synthesis protocols, phosphorus oxychloride (POCl₃) acts as a halogenating agent to couple 1-methylpyrrole-2-acetic acid derivatives with dimethylamine sources:

-

Intermediate formation : Methyl 1-methylpyrrole-2-acetate reacts with POCl₃ in dichloromethane, generating a reactive chloro species.

-

Amine incorporation : Dimethylamine displaces the chloride, yielding the target compound.

Process Enhancements :

-

Temperature control : Maintaining 25–30°C minimizes decomposition.

-

Workup : Methanol recrystallization produces >95% purity, as confirmed by PXRD.

Comparative Analysis of Methodologies

Structural Characterization :

Solvent and Temperature Effects on Crystallization

Recrystallization from acetonitrile or methanol yields needle-like crystals suitable for X-ray analysis. Key findings include:

-

Methanol : Produces smaller crystals (0.1–0.5 mm) but higher purity.

-

Acetonitrile : Yields larger crystals (0.5–1.0 mm) with fewer defects.

Industrial-Scale Considerations

The POCl₃-mediated route offers scalability advantages over gold-catalyzed methods due to lower catalyst costs and simplified workup. Critical steps for kilogram-scale production include:

Q & A

Basic Questions

Q. What is the correct IUPAC nomenclature for 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile, and how does its structure influence reactivity?

- The IUPAC name follows systematic substitution rules: the acetonitrile backbone is substituted at the α-carbon with a dimethylamino group and a 1-methyl-1H-pyrrol-2-yl group. The electron-withdrawing nitrile and electron-donating dimethylamino/pyrrole groups create a polarized α-carbon, enhancing reactivity in nucleophilic additions or cyclization reactions .

Q. What synthetic routes are commonly employed to prepare this compound?

- A key method involves using substituted acetonitriles as precursors. For example, analogous compounds (e.g., 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile) are synthesized via condensation reactions between heterocyclic amines and malononitrile derivatives under basic conditions . Optimizing solvent polarity (e.g., DMF or ethanol) and temperature (80–100°C) can improve yields.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign peaks based on substituent effects: the pyrrole proton at δ 6.5–7.0 ppm (aromatic), dimethylamino protons at δ 2.2–2.8 ppm, and nitrile carbon at ~115–120 ppm .

- X-ray crystallography : Resolves steric effects of the 1-methylpyrrole and dimethylamino groups, confirming bond angles and spatial arrangement .

Advanced Research Questions

Q. How do DFT studies elucidate the electronic properties and reaction pathways of this compound?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, showing electron density localization at the nitrile group and pyrrole ring. This predicts regioselectivity in electrophilic substitutions (e.g., at pyrrole C3/C5 positions) and intermediates in cycloaddition reactions .

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data?

- Case Study : Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. Cross-validate using deuterated solvents (CDCl3 vs. DMSO-d6) and 2D NMR (COSY, HSQC) to confirm assignments .

- Synthetic Reproducibility : Control moisture levels (hygroscopic nitriles) and purge reaction systems with inert gas to prevent byproducts .

Q. How can flow chemistry optimize large-scale synthesis while minimizing side reactions?

- Adopt continuous-flow reactors for precise temperature/pH control. For example, Omura-Sharma-Swern oxidation in flow systems reduces decomposition of sensitive intermediates (e.g., diazo compounds) and improves mixing efficiency .

Q. What role does steric hindrance from the 1-methylpyrrole group play in regioselective transformations?

- X-ray data show that the 1-methyl group on the pyrrole ring creates steric bulk, directing electrophiles (e.g., aryl diazonium salts) to the less hindered C5 position. Computational models (e.g., Hirshfeld surface analysis) quantify steric effects .

Q. How can researchers design derivatives with enhanced biological activity based on structural analogs?

- Replace the dimethylamino group with bioisosteres (e.g., morpholino or piperazinyl) to modulate lipophilicity. Pyrrole-ring halogenation (e.g., bromination) can enhance binding to biological targets, as seen in antitumor pyrrole derivatives .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.